(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
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Description
(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, commonly known as PBTZ169, is a thiazole-based compound that has shown promising results in scientific research for its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Optical Sensors and Biological Applications
Research has indicated the significant role of compounds containing heteroatoms, such as thiazoles, in the development of optical sensors and their biological applications. Pyrimidine derivatives, which share structural features with the compound , have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021).
Synthesis of Biologically Active Compounds
Compounds like "(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one" have been explored for their therapeutic potentials, specifically in the synthesis of novel compounds that exhibit a range of biological activities. For instance, the pyrrolidine ring, present in the compound, is widely used in medicinal chemistry due to its versatility in forming compounds for treating human diseases, highlighting the scaffold's contribution to stereochemistry and pharmacophore space exploration (Li Petri et al., 2021).
Antioxidant Activity and Kinase Inhibition
The antioxidant capacity of compounds is a critical area of research, with assays like the ABTS/PP Decolorization Assay being utilized to determine the antioxidant capacity of various compounds. This assay, relevant to studying the antioxidant potential of compounds structurally related to "(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one," helps in understanding the reaction pathways and the formation of adducts with antioxidants (Ilyasov et al., 2020).
Furthermore, the pyrazolo[3,4-b]pyridine structure, akin to the chemical , has been extensively utilized in kinase inhibitors, targeting various kinases responsible for proinflammatory cytokine release. This underlines the importance of heterocyclic compounds in the design of kinase inhibitors with significant biological activities (Wenglowsky, 2013).
properties
IUPAC Name |
(5E)-5-[(4-propoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-11-21-14-7-5-13(6-8-14)12-15-16(20)18-17(22-15)19-9-3-4-10-19/h5-8,12H,2-4,9-11H2,1H3/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNXQTDTMUQRDD-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one |
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